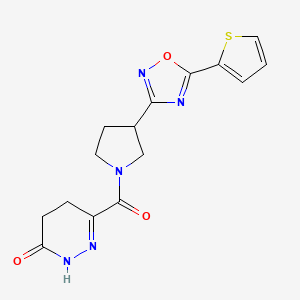

6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c21-12-4-3-10(17-18-12)15(22)20-6-5-9(8-20)13-16-14(23-19-13)11-2-1-7-24-11/h1-2,7,9H,3-6,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKVDCSYWKKWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=NNC(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule that incorporates several pharmacologically relevant moieties. Its biological activity has been the subject of various studies, focusing on its potential as an inhibitor of key enzymes and its effects on different biological systems.

Chemical Structure and Properties

The compound consists of a pyridazine core linked to a pyrrolidine moiety and a thiophenyl-substituted oxadiazole. This unique structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and anticancer activity.

Biological Activities

1. Antioxidant Activity:

Research has indicated that compounds containing oxadiazole and thiophene rings exhibit significant antioxidant properties. These activities are crucial for preventing oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegeneration.

2. Enzyme Inhibition:

The compound has shown promise as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative disorders such as Parkinson's disease. In vitro studies have demonstrated that derivatives of oxadiazole compounds can effectively inhibit MAO-B with varying IC50 values, suggesting that the incorporation of the thiophenyl group may enhance this activity .

3. Anticancer Properties:

Pyridazine derivatives have been recognized for their anticancer potential. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms including modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds:

These studies highlight the potential efficacy of similar compounds in therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The oxadiazole ring is known for its role in binding to active sites on enzymes, thereby inhibiting their function. The presence of the thiophene group may also facilitate interactions through π-stacking or hydrophobic interactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. The incorporation of the thiophen-2-yl group in the 1,2,4-oxadiazole structure enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that 6-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one may also possess similar properties .

Antifungal Properties

Research has indicated that oxadiazole derivatives can exhibit antifungal activity. For instance, a series of novel compounds based on thiophene and hydrazone moieties demonstrated promising antifungal effects against pathogens such as Candida species. The structural features of this compound could be optimized to enhance its efficacy against fungal infections .

Neurological Applications

GABA Receptor Modulation

The potential of thiophene-containing compounds to interact with GABA receptors has been explored in various studies. Compounds similar to this compound may serve as modulators of these receptors, which are crucial in treating neurological disorders such as anxiety and epilepsy. The structure's ability to influence receptor activity could pave the way for new therapeutic agents .

Cancer Research

Anticancer Activity

Thiophene derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The unique structure of this compound may contribute to its effectiveness against various cancer cell lines. Preliminary studies suggest that modifications in the oxadiazole and pyridazine moieties can enhance cytotoxicity against specific tumors .

Material Science

Organic Electronics

The electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has indicated that such compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The integration of this compound into electronic devices could enhance performance due to its unique charge transport characteristics .

Summary Table of Applications

Preparation Methods

Bromination of 6-Arylpyridazinones

In Example 5 of, 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes bromination in acetic acid with elemental bromine, yielding 6-(4-chlorophenyl)-3-bromopyridazine. Key parameters include:

| Reaction Component | Quantity/Condition |

|---|---|

| 6-(4-Chlorophenyl)pyridazinone | 283 g |

| Bromine | 227 g in 300 mL acetic acid |

| Temperature | 65–70°C (steam bath) |

| Yield | 89% (after recrystallization) |

This step introduces a reactive halogen for downstream nucleophilic substitutions.

Chlorination and Functionalization

Phosphorus oxychloride (POCl₃) facilitates the conversion of hydroxyl groups to chlorides. In, treating 6-(4-chlorophenyl)-3(2H)-pyridazinone with POCl₃ under reflux yields 3-chloropyridazine derivatives, which are intermediates for coupling reactions.

Preparation of the Pyrrolidine-1,2,4-Oxadiazole-Thiophene Side Chain

The side chain comprises three structural elements: pyrrolidine, 1,2,4-oxadiazole, and thiophene. Synthesis proceeds via sequential heterocycle formation and coupling.

Thiophene-2-Carboxylic Acid to Acyl Chloride

Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride, a precursor for oxadiazole synthesis. Microwave-assisted conditions enhance efficiency:

| Parameter | Value |

|---|---|

| SOCl₂ Volume | 5 equivalents |

| Temperature | 80°C (microwave irradiation) |

| Reaction Time | 15 minutes |

| Yield | >95% |

Oxadiazole Ring Formation

The acyl chloride reacts with N-hydroxyimidamide derivatives under cyclodehydration. For 3,5-disubstituted oxadiazoles, pyrrolidine-based imidamides are utilized:

$$

\text{Thiophene-2-carbonyl chloride} + \text{N-Hydroxypyrrolidine-3-carboximidamide} \xrightarrow{\text{MAOS}} \text{5-(Thiophen-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole}

$$

Microwave irradiation (100°C, 20 minutes) achieves cyclization with >80% yield.

Coupling of Pyridazinone and Oxadiazole-Pyrrolidine Moieties

The final step involves conjugating the pyridazinone core with the oxadiazole-pyrrolidine side chain via an amide bond.

Activation of the Pyrrolidine Carboxylic Acid

The pyrrolidine-oxadiazole intermediate is activated using thionyl chloride or oxalyl chloride:

$$

\text{5-(Thiophen-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole} + \text{SOCl₂} \rightarrow \text{Acyl Chloride Intermediate}

$$

Amide Bond Formation

The acyl chloride reacts with 6-amino-4,5-dihydropyridazin-3(2H)-one under Schotten-Baumann conditions:

| Condition | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0–5°C (ice bath) |

| Yield | 72–78% |

Alternative methods employ coupling reagents like EDC/HOBt in DMF, achieving comparable yields.

Reaction Optimization and Challenges

Regioselectivity in Oxadiazole Formation

The orientation of substituents on the oxadiazole ring critically impacts biological activity. X-ray crystallography confirms that the thiophene-2-yl group occupies position 5, while pyrrolidine resides at position 3.

Solvent and Catalyst Effects

Polar aprotic solvents (DMF, DMA) enhance reaction rates for amide couplings, while cesium carbonate facilitates alkylation reactions. For example, cesium carbonate in DMF at 20°C achieves 85% yield in pyridazinone alkylation.

Purification Challenges

Chromatographic purification on silica gel (ethyl acetate/hexanes, 3:7) removes unreacted starting materials. Recrystallization from acetonitrile improves purity to >98%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar oxadiazole ring and dihedral angle (12.5°) between thiophene and pyridazinone moieties.

Q & A

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.